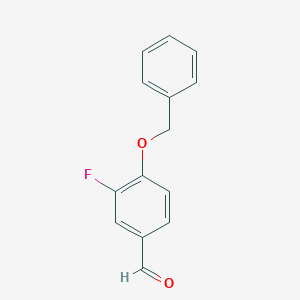

4-(Benzyloxy)-3-fluorobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPCUBUGXLMORP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621029 | |

| Record name | 4-(Benzyloxy)-3-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175968-61-3 | |

| Record name | 3-Fluoro-4-(phenylmethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175968-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Benzyloxy)-3-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Benzyloxy)-3-fluorobenzaldehyde molecular weight

An In-depth Technical Guide to 4-(Benzyloxy)-3-fluorobenzaldehyde: A Keystone Building Block in Modern Drug Discovery

Executive Summary

This compound is a strategically important aromatic aldehyde that serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique trifunctional architecture, featuring a reactive aldehyde, a stable benzyloxy protecting group, and a strategically placed fluorine atom, makes it a highly valuable scaffold for medicinal chemists. The fluorine substituent is particularly notable for its ability to enhance crucial pharmacokinetic and pharmacodynamic properties, such as metabolic stability and target binding affinity. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, a robust synthetic protocol with mechanistic insights, its applications in drug development, and essential safety and handling procedures. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of medicinal chemistry, the introduction of fluorine into molecular scaffolds is a well-established strategy for optimizing drug-like properties. The fluorine atom, being the most electronegative element, can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles.[1] this compound emerges as a key player in this context. It provides a readily available platform incorporating three critical functionalities:

-

The Aldehyde Group: A versatile chemical handle for a multitude of transformations, including reductive aminations, Wittig reactions, and condensations to form a wide array of heterocyclic systems.[2]

-

The Benzyloxy Group: A robust and common protecting group for the phenolic hydroxyl, which can be selectively removed under specific hydrogenolysis or acidic conditions, allowing for late-stage functionalization.

-

The Fluorine Atom: Positioned ortho to the benzyloxy group, it modulates the electronic properties of the aromatic ring and can serve as a key interaction point with biological targets or a metabolic blocking site.

This guide delves into the core scientific principles and practical methodologies associated with this compound, providing a Senior Application Scientist's perspective on its synthesis and utility.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of this compound are foundational to its application in synthesis. The compound is typically a white to off-white crystalline solid under standard conditions.[3][4] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₁FO₂ | [3] |

| Molecular Weight | 230.23 g/mol | [3] |

| Appearance | White to almost white solid/powder | [3][4] |

| Melting Point | 46.0 to 50.0 °C | [3][4] |

| Boiling Point | 265 °C @ 3 mmHg | [3] |

| Storage | Store in a cool, dry place under inert gas | [3][4][5] |

| Solubility | Soluble in methanol | [3][4] |

| InChI Key | UHPCUBUGXLMORP-UHFFFAOYSA-N | |

| CAS Number | 66742-57-2 (for a positional isomer) | [3][4] |

Spectroscopic analysis is critical for structure verification. The ¹H NMR spectrum is expected to show characteristic peaks for the aldehydic proton (CHO) in the downfield region (δ 9.5-10.5 ppm), aromatic protons on both rings, and a singlet for the benzylic methylene protons (-OCH₂-) around δ 5.0 ppm. The ¹³C NMR will display a carbonyl carbon signal near δ 190 ppm. The presence of fluorine can be confirmed by ¹⁹F NMR spectroscopy and by observing C-F coupling in the ¹³C NMR spectrum. Mass spectrometry would show a molecular ion peak corresponding to its molecular weight.

Synthesis Protocol: Williamson Ether Synthesis

A common and efficient method for preparing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 3-fluoro-4-hydroxybenzaldehyde with benzyl bromide. The choice of a moderately weak base like potassium carbonate is crucial; it is strong enough to deprotonate the phenolic hydroxyl but not so strong as to promote side reactions with the aldehyde or the benzyl halide. Acetone or DMF are typically used as polar aprotic solvents to facilitate the SN2 reaction.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for similar compounds.[3][6]

-

Reagent Setup: To a 250 mL single-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-fluoro-4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0-2.5 eq), and acetone (10-15 mL per gram of aldehyde).

-

Rationale: Potassium carbonate acts as the base to deprotonate the phenol. An excess ensures the reaction goes to completion. Acetone is an effective solvent that is easily removed post-reaction.

-

-

Addition of Alkylating Agent: While stirring the suspension, add benzyl bromide (1.05-1.1 eq) dropwise.

-

Rationale: A slight excess of the benzyl bromide ensures complete consumption of the starting phenol.

-

-

Reaction: Heat the reaction mixture to reflux (approximately 60°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the solid with additional acetone.[6] Combine the filtrates and remove the solvent under reduced pressure.

-

Purification: Dissolve the resulting crude residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a solvent system like ethanol/water to yield the final product as a white solid.[7]

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an end-product but a crucial intermediate. Its value lies in the orthogonal reactivity of its functional groups, allowing for sequential and controlled modifications.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-(3-fluoro-benzyloxy)-benzaldehyde | 66742-57-2 [chemicalbook.com]

- 4. 4-(3-Fluorobenzyloxy)benzaldehyde | 66742-57-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. 4-(3-fluoro-benzyloxy)-benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 7. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-(Benzyloxy)-3-fluorobenzaldehyde: Synthesis, Properties, and Applications

Abstract: This technical guide provides an in-depth analysis of 4-(Benzyloxy)-3-fluorobenzaldehyde, a key organic intermediate whose strategic functionalization makes it a valuable building block in medicinal chemistry and advanced material synthesis. The molecule incorporates a versatile aldehyde group, a fluorine substituent for modulating bioactivity, and a stable benzyloxy protecting group. This document details its physicochemical properties, provides a field-proven synthetic protocol with mechanistic insights, explores its diverse applications in drug development, and outlines essential safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in complex synthetic workflows.

Physicochemical and Spectroscopic Profile

This compound is a solid organic compound at standard conditions. Its structure is defined by a benzaldehyde core substituted with a fluorine atom at position 3 and a benzyloxy group (-OCH₂C₆H₅) at position 4. This unique arrangement of functional groups dictates its reactivity and utility. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, while the fluorine atom can significantly enhance the metabolic stability and binding affinity of derivative compounds.[1][2]

Core Properties

The fundamental physicochemical data for this compound are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₄H₁₁FO₂ | |

| Molecular Weight | 230.23 g/mol | |

| Appearance | Solid | |

| InChI Key | UHPCUBUGXLMORP-UHFFFAOYSA-N | |

| SMILES | Fc1cc(C=O)ccc1OCc2ccccc2 | |

| Storage Class | 11 (Combustible Solids) |

Spectroscopic Data (Predicted)

While dedicated, peer-reviewed spectral analyses are not broadly published, the expected spectroscopic characteristics can be reliably predicted based on its structural motifs and data from analogous compounds.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to feature a distinct singlet for the aldehydic proton (CHO) in the downfield region (~9.8-10.0 ppm). The aromatic region (7.0-8.0 ppm) will show complex multiplets corresponding to the protons on both the fluorinated benzaldehyde ring and the benzyl ring. A characteristic singlet around 5.2 ppm should correspond to the benzylic methylene protons (-OCH₂-).

-

¹³C NMR Spectroscopy: Key resonances are anticipated for the carbonyl carbon of the aldehyde (~190 ppm), the carbons of the two aromatic rings (110-160 ppm), and the benzylic methylene carbon (~70 ppm). Carbon-fluorine coupling (J-coupling) is expected for the carbons on the fluorinated ring.

-

Infrared (IR) Spectroscopy: The IR spectrum should display a strong, characteristic absorption band for the C=O stretching of the aromatic aldehyde at approximately 1680-1700 cm⁻¹. Other significant peaks would include the C-O-C ether linkage (~1250 cm⁻¹) and the C-F bond (~1100-1200 cm⁻¹).[3]

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ is expected at m/z 230.23. A prominent fragment at m/z 91, corresponding to the stable tropylium ion ([C₇H₇]⁺), is a classic indicator of the benzyl moiety.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Rationale

The most reliable and widely adopted method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of the precursor phenol, 3-fluoro-4-hydroxybenzaldehyde, with benzyl bromide.

Causality Behind Experimental Choices

-

Precursor Selection: 3-Fluoro-4-hydroxybenzaldehyde is the logical starting material as it already contains the required aldehyde and fluoro-substituents in the correct positions.[4]

-

Base: A mild base such as potassium carbonate (K₂CO₃) is employed. Its primary role is to deprotonate the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. K₂CO₃ is advantageous because it is strong enough for this purpose but not so strong as to induce unwanted side reactions, such as a Cannizzaro reaction involving the aldehyde.

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is optimal. These solvents effectively dissolve the ionic phenoxide intermediate and the organic benzyl bromide, facilitating the bimolecular nucleophilic substitution (Sₙ2) reaction mechanism without solvating the nucleophile so strongly as to hinder its reactivity.

-

Alkylating Agent: Benzyl bromide is an excellent electrophile for this Sₙ2 reaction due to the good leaving group ability of bromide and the stability of the transition state.

Detailed Experimental Protocol

This protocol is based on established methodologies for the synthesis of analogous benzyloxy-substituted aromatic compounds.[5][6]

Materials:

-

3-Fluoro-4-hydroxybenzaldehyde (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography (silica gel)

Procedure:

-

Reaction Setup: To a round-bottom flask charged with 3-fluoro-4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq), add anhydrous DMF until the solids are suspended.

-

Phenoxide Formation: Stir the suspension vigorously at room temperature for 20-30 minutes. This allows for the formation of the potassium phenoxide salt.

-

Alkylation: Slowly add benzyl bromide (1.1 eq) to the reaction mixture via a syringe. An exothermic reaction may be observed.

-

Reaction Progression: Heat the mixture to 60-70°C and maintain stirring for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Workup - Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure this compound.

Caption: High-level workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a high-value intermediate. Its utility stems from the orthogonal reactivity of its functional groups.

-

The Aldehyde Handle: The aldehyde group is a gateway to immense molecular diversity. It readily participates in a wide array of chemical transformations, including:

-

Reductive Amination: To form secondary amines, a crucial linkage in many pharmaceutical agents.

-

Wittig Reaction: To create carbon-carbon double bonds for the synthesis of complex scaffolds.[7]

-

Condensation Reactions: To form Schiff bases (imines) and heterocycles like hydrazones, which are known to exhibit a broad spectrum of biological activities.[4][8]

-

Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing further synthetic options.

-

-

The Fluorine Substituent: The strategic placement of a fluorine atom is a common tactic in modern medicinal chemistry. Fluorine can improve a drug candidate's profile by:

-

Enhancing Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism (e.g., by Cytochrome P450 enzymes), thereby increasing the drug's half-life.[2][9]

-

Modulating Lipophilicity: Fluorine substitution can increase lipophilicity, which may improve membrane permeability and oral bioavailability.[2]

-

Improving Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets like enzymes and receptors.

-

-

The Benzyloxy Protecting Group: The benzyloxy group is a stable and reliable protecting group for the phenolic oxygen. It is resistant to a wide range of reaction conditions used to modify the aldehyde group. When desired, it can be cleanly removed via catalytic hydrogenolysis (H₂/Pd-C) to reveal the free phenol, which can then be used for further functionalization, such as in etherification or esterification reactions.[1]

This compound and its analogs are foundational in synthesizing molecules targeting a range of disorders, including viral infections, cancer, and metabolic diseases.[4][10][11]

Caption: Key synthetic transformations of the aldehyde group in this compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13][14] Avoid contact with skin and eyes.[12] Do not eat, drink, or smoke in the handling area.[13] Wash hands thoroughly after use.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[12] Some suppliers recommend storage under an inert atmosphere to prevent slow oxidation of the aldehyde group over time.[15]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

References

-

Odongo, M. O., et al. 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, vol. 66, no. 11, 2010, pp. o2810. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Chloro-3-fluorobenzaldehyde in Pharmaceutical Synthesis. Innopharmchem.com. [Link]

-

Wikipedia contributors. Fluorobenzaldehyde. Wikipedia, The Free Encyclopedia. [Link]

-

PubChem. Benzaldehyde, 3-benzyloxy-2-fluoro-4-methoxy-. PubChem Compound Summary. [Link]

- Google Patents. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.

- Google Patents. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.

- Google Patents. CN102358723A - Preparation method of N-(4-fluorophenyl)-4-benzyloxy benzylidene amine.

-

National Center for Biotechnology Information. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. PMC. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-(4-Fluorobenzyloxy)benzaldehyde. Cole-Parmer. [Link]

-

PubChem. 4-Fluorobenzaldehyde. PubChem Compound Summary. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ossila.com [ossila.com]

- 5. 4-(3-fluoro-benzyloxy)-benzaldehyde | 66742-57-2 [chemicalbook.com]

- 6. 4-(3-fluoro-benzyloxy)-benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 7. biosynth.com [biosynth.com]

- 8. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 9. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]

- 10. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. 4-(3-Fluorobenzyloxy)benzaldehyde | 66742-57-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Spectroscopic data of 4-(Benzyloxy)-3-fluorobenzaldehyde

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Benzyloxy)-3-fluorobenzaldehyde

This document provides a comprehensive technical guide on the spectroscopic characterization of this compound (Molecular Formula: C₁₄H₁₁FO₂, Molecular Weight: 230.23 g/mol )[1]. As a key building block in medicinal chemistry and materials science, unambiguous structural confirmation and purity assessment are paramount. While publicly available experimental spectra for this specific molecule are scarce, this guide leverages foundational spectroscopic principles and extensive data from structurally analogous compounds to present a robust, predictive analysis. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to acquire and interpret the necessary analytical data.

Molecular Structure and Spectroscopic Overview

The structure of this compound incorporates three key functionalities that yield a distinct spectroscopic fingerprint:

-

An aromatic aldehyde group, which gives rise to a characteristic proton signal in ¹H NMR and a strong carbonyl stretch in IR spectroscopy.

-

A fluoro-substituted aromatic ring , where the fluorine atom induces predictable splitting patterns in both ¹H and ¹³C NMR through spin-spin coupling.

-

A benzyloxy ether group , which contributes a benzylic methylene signal in ¹H NMR and ether linkage bands in the IR spectrum.

A thorough, multi-technique approach combining NMR, IR, and Mass Spectrometry is essential for complete characterization.

Caption: Numbering scheme for this compound used for NMR assignments.

Proposed Synthesis and Spectroscopic Monitoring

A standard and reliable method for preparing this compound is the Williamson ether synthesis. This involves the reaction of 3-fluoro-4-hydroxybenzaldehyde with benzyl bromide in the presence of a weak base like potassium carbonate (K₂CO₃)[2].

Experimental Protocol: Synthesis

-

To a solution of 3-fluoro-4-hydroxybenzaldehyde (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (1.5-2.0 eq).

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60°C and stir for 5-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC)[2].

-

Upon completion, cool the mixture to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

The progress of this synthesis is ideally monitored spectroscopically, primarily using mass spectrometry to confirm the formation of the product mass.

Caption: Predicted major fragmentation pathways for this compound in MS/MS.

References

- Supporting Information for a relevant chemical synthesis. (Note: While this source does not contain the target molecule, it provides ¹H and ¹³C NMR data for 4-fluorobenzaldehyde, which is used as a reference).

-

Kennedy, A. R., et al. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Crystallographic Communications, E66(Pt 8), o2110. [Link]

-

Kennedy, A. R., et al. (2010). 4-(Benzyloxy)benzaldehyde. ResearchGate. [Link]

-

SpectraBase. (2025). 4-Benzyloxy-3-methoxy-benzaldehyde ¹³C NMR. Wiley SpectraBase. [Link]

-

PubChem. Benzaldehyde, 3-benzyloxy-2-fluoro-4-methoxy-. National Center for Biotechnology Information. [Link]

- Google Patents. (1986). Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.

-

ResearchGate. (2018). FT-IR spectrum of 4-(dimethylamino)benzaldehyde 4-ethyl-thiosemicarbazone (DMABET). ResearchGate. [Link]

-

NIST. (2021). Benzaldehyde, 4-fluoro-. NIST Chemistry WebBook. [Link]

-

Human Metabolome Database. (2022). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). HMDB Website. [Link]

Sources

A Senior Application Scientist's Guide to the Commercial Availability and Quality Assessment of 4-(Benzyloxy)-3-fluorobenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Identifying a Key Synthetic Building Block

4-(Benzyloxy)-3-fluorobenzaldehyde is an aromatic aldehyde that serves as a critical intermediate in medicinal chemistry and organic synthesis. Its molecular architecture, featuring a reactive aldehyde, a fluorine substituent, and a benzyl protecting group, offers a versatile platform for constructing complex molecular targets. The fluorine atom, in particular, is a valuable addition in drug design, often enhancing metabolic stability, binding affinity, and pharmacokinetic properties of the final active pharmaceutical ingredient (API)[1]. This guide provides an in-depth analysis of the commercial landscape for this reagent, focusing on sourcing, quality control, and the scientific rationale behind its handling and application.

Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's properties is the foundation of reproducible science. The key identifiers and physical characteristics of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 136554-35-9 | [2] |

| Molecular Formula | C₁₄H₁₁FO₂ | [2] |

| Molecular Weight | 230.23 g/mol | [2] |

| Appearance | Solid | [2] |

| InChI Key | UHPCUBUGXLMORP-UHFFFAOYSA-N | [2] |

| SMILES | Fc1cc(C=O)ccc1OCc2ccccc2 | [2] |

| Storage Class | Combustible Solids (Class 11) | [2] |

The Commercial Landscape: Sourcing and Procurement

Acquiring high-quality starting materials is a critical, yet often overlooked, step in the research and development pipeline. The commercial availability of this compound is primarily centered around specialized chemical suppliers catering to the research and discovery market.

Major Commercial Suppliers:

| Supplier | Product Name / Grade | Notes |

| Sigma-Aldrich | 4-benzyloxy-3-fluorobenzaldehyde, AldrichCPR | The "AldrichCPR" designation indicates the product is supplied for early discovery research. The buyer assumes responsibility for confirming identity and purity, as extensive analytical data is not typically collected by the supplier for this grade. All sales are often final. |

| Other Suppliers | Various | A number of other suppliers list this compound, often with purities specified as >97% or >98%. It is crucial to request a lot-specific Certificate of Analysis (CoA) before purchase. |

Expert Insight: The "AldrichCPR" grade from Sigma-Aldrich is a prime example of a reagent intended for exploratory synthesis where the onus of quality verification falls entirely on the end-user. For researchers in later-stage development or those conducting quantitative studies (e.g., generating structure-activity relationships), sourcing from a supplier that provides a comprehensive CoA with detailed analytical data (such as HPLC and ¹H NMR spectra) is the more prudent and scientifically rigorous approach.

Synthetic Context and Impurity Profiling

Understanding the synthetic origin of a commercial reagent is paramount for predicting potential impurities. The most common route to analogous benzyloxy-substituted aldehydes is the Williamson ether synthesis . This reaction provides a logical framework for anticipating contaminants that could interfere with subsequent experimental work.

The synthesis involves the O-alkylation of a phenol (3-fluoro-4-hydroxybenzaldehyde) with a benzyl halide (benzyl bromide) in the presence of a weak base like potassium carbonate[3].

Common Impurities to Scrutinize:

-

Starting Materials: Unreacted 3-fluoro-4-hydroxybenzaldehyde or benzyl bromide. The phenolic starting material is particularly problematic as its hydroxyl group can participate in unintended side reactions.

-

Degradation Products: The benzyloxy group can be cleaved under acidic or reductive conditions, leading to the formation of 4-hydroxybenzaldehyde.

-

Isomeric Impurities: The purity of the starting 3-fluoro-4-hydroxybenzaldehyde is critical. Contamination with other isomers (e.g., 2-fluoro-5-hydroxybenzaldehyde) would lead to the corresponding isomeric ether impurity, which can be very difficult to separate from the desired product.

Quality Control: A Framework for Self-Validation

For drug development professionals, verifying the purity and identity of a starting material is a non-negotiable step. A multi-technique approach provides the most comprehensive understanding of a reagent's quality[4].

Recommended Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment of non-volatile compounds like this compound[5]. A reversed-phase method (e.g., using a C18 column) is ideal for separating the main component from more polar impurities like the phenolic starting material or the de-benzylated product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is indispensable for structural confirmation. The spectrum should clearly show the aldehyde proton (singlet, ~9.8-10.0 ppm), the benzylic methylene protons (singlet, ~5.2 ppm), and the distinct aromatic protons. The presence of unexpected signals can indicate impurities. While experimental spectra for this specific isomer are not widely published, predictions can be made based on related structures[6].

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, such as residual synthesis solvents (e.g., DMF, acetone) or unreacted benzyl bromide[4].

Experimental Protocol: HPLC Purity Assessment

This protocol provides a robust starting point for the quality control analysis of this compound.

Objective: To determine the purity of this compound and identify potential polar impurities using reversed-phase HPLC.

Instrumentation and Conditions:

-

HPLC System: Standard analytical HPLC with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Acetonitrile (ACN) and Water.

-

Solvent A: Water (HPLC Grade)

-

Solvent B: Acetonitrile (HPLC Grade)

-

-

Gradient: 50% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Accurately weigh ~5 mg of the this compound reference standard (if available) or the received lot and dissolve in 10 mL of Acetonitrile to create a ~0.5 mg/mL solution.

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

-

System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main component should be less than 2.0%.

-

Analysis: Inject the sample solution.

-

Data Processing: Integrate all peaks in the chromatogram. Calculate the purity using the area normalization method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

Expected Results: A high-quality sample should exhibit a major peak corresponding to the product with a purity value >98%. Earlier eluting peaks may correspond to more polar impurities, such as 3-fluoro-4-hydroxybenzaldehyde.

Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the reagent and ensure laboratory safety.

-

Handling: Use in a well-ventilated area or a fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[7].

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents[7][8][9]. Some suppliers recommend storage under an inert atmosphere, as aldehydes can be sensitive to air oxidation over time[10].

Conclusion

This compound is a commercially available but specialized chemical intermediate. For researchers and drug developers, successful procurement hinges on a proactive approach to quality control. Simply relying on a supplier's catalog description is insufficient. The most reliable path involves requesting lot-specific analytical data and, ideally, performing in-house verification using techniques like HPLC and NMR. By understanding the compound's synthetic origins and potential impurities, scientists can mitigate risks, ensure the reproducibility of their results, and build a solid foundation for their discovery and development programs.

References

-

Title: 4-Benzyloxy-3-chlorobenzaldehyde Source: Luminix Health URL: [Link]

-

Title: 4-(Benzyloxy)benzaldehyde Source: ResearchGate URL: [Link]

- Title: Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor Source: Google Patents URL

-

Title: Rapid and highly efficient gas chromatographic method for the separation and determination of bromofluorobenzaldehydes Source: Royal Society of Chemistry URL: [Link]

-

Title: Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders Source: National Institutes of Health URL: [Link]

-

Title: 3-Benzyloxy-4-methoxybenzaldehyde Source: PubChem URL: [Link]

-

Title: The Crucial Role of 4-Chloro-3-fluorobenzaldehyde in Pharmaceutical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Safety Data Sheet: Benzaldehyde Source: Carl ROTH URL: [Link]

-

Title: Electronic Supplementary Information Source: The Royal Society of Chemistry URL: [Link]

-

Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: American Chemical Society URL: [Link]

- Title: Process for the production of 2-[4-(3- and 2-fluorobenzyloxy)

-

Title: 4-fluorobenzaldehyde Safety Data Sheet Source: Sdfine URL: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-benzyloxy-3-fluorobenzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com [carlroth.com]

- 10. 4-(3-Fluorobenzyloxy)benzaldehyde | 66742-57-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

A Technical Guide to 4-(Benzyloxy)-3-fluorobenzaldehyde: The Strategic Role of Fluorine in a Key Synthetic Intermediate

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Benzyloxy)-3-fluorobenzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. The strategic placement of a fluorine atom ortho to the aldehyde and meta to the benzyloxy group imparts a unique combination of electronic and steric properties that are pivotal in modulating molecular interactions, reactivity, and metabolic stability. This guide provides an in-depth analysis of the role of this fluorine atom, detailing its influence on the molecule's physicochemical properties and its downstream applications. We will explore the causality behind synthetic strategies, provide validated experimental protocols, and present a comprehensive overview of how this specific fluorination pattern is leveraged in modern drug discovery.

The Strategic Imperative of Fluorine in Medicinal Chemistry

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[1][2] Despite its high electronegativity, fluorine is small (van der Waals radius of 1.47 Å), allowing it to act as a bioisostere of a hydrogen atom (1.20 Å) without introducing significant steric bulk.[3] This substitution, however, profoundly alters the electronic landscape of a molecule.[1] Key advantages of introducing fluorine include:

-

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (~109 kcal/mol), making it resistant to cleavage by metabolic enzymes like cytochrome P450s.[4] Strategically placing fluorine at a metabolically vulnerable position (a "soft spot") can block unwanted oxidation, thereby increasing a drug's half-life and bioavailability.[1][5]

-

Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can significantly lower the pKa of nearby acidic or basic groups, altering a molecule's ionization state at physiological pH.[1][6] This influences properties such as solubility, membrane permeability, and oral absorption.[1][2]

-

Increased Binding Affinity: The C-F bond can participate in favorable intermolecular interactions within a protein's binding pocket.[3] Fluorine can act as a weak hydrogen bond acceptor and engage in dipole-dipole or orthogonal multipolar interactions, enhancing ligand-protein binding affinity and selectivity.[1][3][7]

In this compound, the fluorine atom is deliberately positioned to exploit these effects, making it a valuable precursor for compounds where such modulations are desired.

Synthesis and Characterization of this compound

The most common and efficient route to synthesize this compound is via a nucleophilic substitution reaction, specifically the Williamson ether synthesis.[8][9] This method offers high yields and uses readily available starting materials.

Retrosynthetic Analysis and Rationale

The logic of the Williamson ether synthesis is to form the ether linkage by reacting an alkoxide (or phenoxide) with a primary alkyl halide.[9][10] The phenoxide is generated in situ by deprotonating the corresponding phenol with a mild base.

-

Causality of Choice: 3-Fluoro-4-hydroxybenzaldehyde is chosen as the phenolic precursor. A weak base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol without promoting side reactions with the sensitive aldehyde group.[11] Benzyl bromide is an excellent electrophile for this Sₙ2 reaction because it is a primary halide, minimizing the risk of competing elimination reactions.[9][11]

The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Field-Validated Experimental Protocol

This protocol is adapted from established procedures for synthesizing analogous benzyloxy-substituted aromatic compounds.[8][12][13]

Materials:

-

3-Fluoro-4-hydroxybenzaldehyde

-

Benzyl bromide

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetone or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-fluoro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone or DMF.

-

Base Addition: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution. Stir the suspension vigorously at room temperature for 20-30 minutes. The formation of the potassium phenoxide salt is the critical first step.

-

Alkylation: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.

-

Reaction: Heat the mixture to reflux (for acetone, ~60°C) or moderate heat (for DMF, 60-70°C) and maintain for 4-6 hours.[13] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, filter off the potassium salts and wash the solid residue with ethyl acetate.[12]

-

Extraction: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the resulting crude residue in ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the final product as a solid.[12]

Spectroscopic and Physicochemical Data

Characterization confirms the structure of the final product. The data presented below is a compilation from supplier databases and predicted values based on analogous structures.[8][14]

| Property | Value |

| Molecular Formula | C₁₄H₁₁FO₂ |

| Molecular Weight | 230.23 g/mol |

| Appearance | Solid (White to pale-yellow) |

| ¹H NMR (Predicted) | δ ~10.0 (s, 1H, -CHO), 7.6-7.8 (m, 2H, Ar-H), 7.3-7.5 (m, 5H, Bn-H), 7.1-7.2 (m, 1H, Ar-H), 5.2 (s, 2H, -OCH₂) |

| IR (Predicted, cm⁻¹) | ~1690 (C=O, aldehyde), ~1260 (C-O-C, ether), ~1150 (C-F)[14] |

| Mass Spec (m/z) | Expected [M]⁺ at 230.23; key fragment at 91 (tropylium ion)[8] |

The Core Directive: Unpacking the Role of the Fluorine Atom

The fluorine atom at the 3-position is not a passive spectator. Its placement is a deliberate design choice that profoundly influences the molecule's properties and subsequent utility.

Electronic Effects: A Tug-of-War

Fluorine exerts two opposing electronic effects: a powerful, through-sigma-bond electron-withdrawing inductive effect (-I) and a weaker, through-pi-system electron-donating resonance effect (+M).[15]

-

Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly pulls electron density from the aromatic ring.[1][15] This effect is dominant and deactivates the ring, making the aldehydic carbonyl carbon more electrophilic. This heightened electrophilicity can accelerate reaction rates for nucleophilic additions.[16]

-

Resonance Effect (+M): The lone pairs on the fluorine can be donated into the aromatic pi-system.[15] However, for fluorine, this effect is much weaker than its inductive pull.

The net result is that the fluorine atom acts as a strong electron-withdrawing group, which directly impacts the reactivity of the aldehyde.

Metabolic Shielding: Blocking the Metabolic Hotspot

In many aromatic systems, the positions ortho and para to an activating group (like the benzyloxy ether) are susceptible to metabolic hydroxylation by cytochrome P450 enzymes.[3] The C-H bond at the 3-position would be a prime target for such oxidation.

By replacing this hydrogen with fluorine, a metabolic "soft spot" is effectively blocked.[1][4] The high dissociation energy of the C-F bond prevents enzymatic hydroxylation at this site, a strategy frequently employed to enhance the metabolic stability and in vivo half-life of drug candidates derived from this intermediate.[3][5][17]

Modulating Intermolecular Interactions

The fluorine atom can serve as a unique interaction partner within a biological target, such as an enzyme's active site.

-

Hydrogen Bond Acceptor: While controversial, there is significant evidence that an organically bound fluorine can act as a weak hydrogen bond acceptor.[3][7][18] This can provide an additional, albeit weak, anchor point for a ligand within a protein binding site, contributing to overall binding affinity.[7]

-

Dipole and Multipolar Interactions: The polarity of the C-F bond can lead to favorable dipole-dipole interactions with polar residues in a protein. This can help orient the molecule in a specific, bioactive conformation, improving potency and selectivity.[1]

Caption: Fluorine's role in potential ligand-protein interactions.

Applications in Drug Discovery: A Key Intermediate

This compound is not an end product but a versatile intermediate. Its value is demonstrated in its use for synthesizing more complex molecules, such as propanamide derivatives investigated for various therapeutic applications.[19]

For example, it can undergo reductive amination with an amino acid amide (like L-alaninamide). In this reaction, the aldehyde first forms an imine with the amine, which is then reduced in situ to form a stable secondary amine linkage. The fluorine atom, carried through the synthesis, continues to exert its beneficial electronic and metabolic-stabilizing effects on the final molecule.[19]

Conclusion

The single fluorine atom in this compound is a powerful modulator of molecular properties. It is not merely a substitution but a strategic design element that enhances the utility of the molecule as a synthetic intermediate. By increasing the electrophilicity of the aldehyde, blocking a key site of metabolism, and offering potential for unique binding interactions, the fluorine atom provides medicinal chemists with a tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of the final drug candidates. This technical guide underscores the principle that even the smallest atomic change can have profound and beneficial consequences in the intricate process of drug development.

References

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

-

Muhanji, C. I., et al. (2011). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Javed, S., et al. (2024). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

-

Zhou, Y., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

- Bayer AG. (1986). Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.

-

Muhanji, C. I., et al. (2011). 4-(Benzyloxy)benzaldehyde. ResearchGate. [Link]

-

Welch, J. T., et al. (2010). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. National Center for Biotechnology Information. [Link]

-

Beker, W., et al. (2022). Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations. National Center for Biotechnology Information. [Link]

-

Pal, D., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. National Center for Biotechnology Information. [Link]

-

Gillis, E. P., et al. (2009). The role of fluorine in medicinal chemistry. PubMed. [Link]

-

Dalvit, C., et al. (2014). Fluorine as a Hydrogen-Bond Acceptor: Experimental Evidence and Computational Calculations. ResearchGate. [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Royal Society of Chemistry. [Link]

- Nicotra, S., et al. (2011). Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.

-

Arrico, L., et al. (2013). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. National Center for Biotechnology Information. [Link]

-

Meshram, H. M., et al. (2007). Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. ResearchGate. [Link]

-

University of Missouri-St. Louis. The Williamson Ether Synthesis. University of Missouri-St. Louis. [Link]

-

Dalvit, C., et al. (2014). Fluorine as a hydrogen-bond acceptor: experimental evidence and computational calculations. PubMed. [Link]

-

Müller, K., et al. (2007). Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

-

Snieckus, V. Directed (ortho) Metallation. Queen's University. [Link]

-

The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

-

Guengerich, F. P. (2021). Metabolism of fluorine-containing drugs. ResearchGate. [Link]

-

Dr. Tanmoy Biswas. (2019). Directed Ortho metalation (DOM), Part 2 (3 examples). YouTube. [Link]

-

Inkster, J. A., et al. (2013). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [ 18F]fluoride. ResearchGate. [Link]

-

Berger, R., et al. (2019). Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]

-

Welch, J. T., et al. (2010). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Royal Society of Chemistry. [Link]

-

Fuhrer, W., & Gschwend, H. W. (1979). Ortho functionalization of aromatic amines: ortho lithiation of N-pivaloylanilines. ACS Publications. [Link]

-

LookChem. 3-(Benzyloxy)-4-fluorobenzaldehyde CAS NO.103438-91-1. LookChem. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-(3-fluoro-benzyloxy)-benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Fluorine as a hydrogen-bond acceptor: experimental evidence and computational calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]

A Technical Guide to the Biological Potential of Fluorinated Benzaldehydes: From Physicochemical Modulation to Therapeutic Innovation

Abstract

The strategic incorporation of fluorine into bioactive molecules represents a cornerstone of modern medicinal chemistry, profoundly influencing a compound's therapeutic profile. Among the myriad of fluorinated scaffolds, fluorinated benzaldehydes have emerged as exceptionally versatile building blocks for drug discovery. Their inherent reactivity, coupled with the unique physicochemical properties imparted by fluorine, allows for the synthesis of derivatives with enhanced potency, metabolic stability, and target specificity. This guide provides an in-depth exploration of the biological potential of fluorinated benzaldehydes, detailing the causal relationship between fluorination and biological activity. We will examine their role in developing potent enzyme inhibitors, anticancer agents, and antimicrobial compounds, supported by field-proven experimental protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Part 1: The Strategic Role of Fluorine in Drug Design

Introduction to Organofluorine Chemistry in Medicine

The introduction of fluorine into organic molecules has become a pivotal strategy in drug development, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1] This prevalence is not coincidental but is rooted in fluorine's unique atomic properties. As the most electronegative element, its incorporation can dramatically alter the electronic landscape of a molecule, while its relatively small size—mimicking a hydrogen atom—allows it to act as a "super-hydrogen" without introducing significant steric bulk.[2] These characteristics are leveraged by medicinal chemists to fine-tune the properties of drug candidates, addressing challenges from poor metabolic stability to low binding affinity.[3][4]

The Physicochemical Impact of Fluorination: A Deeper Dive

The decision to incorporate fluorine is a calculated one, aimed at predictably modifying a molecule's behavior in vivo. The causality behind this choice stems from several key physicochemical modulations:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Strategically placing a fluorine atom at a site prone to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can effectively block this pathway, thereby increasing the drug's half-life and bioavailability.[5][6]

-

Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes.[1][6] This is a critical factor for oral drug absorption and for agents targeting the central nervous system.

-

pKa Modulation: Due to its powerful electron-withdrawing nature, fluorine can lower the pKa of nearby acidic or basic functional groups.[1][3] This adjustment can be crucial for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, receptor binding, and cell permeability.

-

Conformational Control: Fluorine substitution can induce specific conformational preferences in a molecule through electrostatic interactions. This "conformational locking" can pre-organize a drug candidate into the ideal geometry for binding to its biological target, thereby increasing potency.[3]

The Benzaldehyde Scaffold: A Privileged Structure

Benzaldehyde and its derivatives are fundamental building blocks in medicinal chemistry. The aldehyde group is a versatile chemical handle, readily participating in reactions like condensation to form Schiff bases or aldol reactions to produce chalcones.[7][8] This synthetic accessibility, combined with the aromatic ring that allows for diverse substitutions, makes it an ideal starting point for creating large libraries of bioactive compounds. When this privileged scaffold is combined with the strategic placement of fluorine, the resulting fluorinated benzaldehydes become powerful precursors for a new generation of therapeutic agents.[9]

Part 2: Synthesis of Fluorinated Benzaldehydes

The accessibility of fluorinated benzaldehydes is crucial for their use in drug discovery. Several reliable synthetic methodologies exist, with halogen-exchange reactions being particularly common for industrial-scale production.

Key Synthetic Routes

-

Halogen Exchange (Halex) Reaction: This method involves the nucleophilic substitution of a chlorine atom on a chlorobenzaldehyde with a fluoride ion, typically using an alkali fluoride like potassium fluoride (KF) in a dipolar aprotic solvent.[8][9] This process is cost-effective and suitable for producing isomers like 4-fluorobenzaldehyde from 4-chlorobenzaldehyde.

-

Formylation of Fluorinated Benzenes: Aromatic aldehydes containing fluorine can be prepared through the formylation of fluorinated benzene derivatives. This can be achieved by reacting fluorinated benzenes with carbon monoxide under pressure in the presence of a Lewis acid catalyst.[10]

General Synthetic Workflow

The synthesis of bioactive derivatives from fluorinated benzaldehydes typically follows a straightforward condensation reaction, as illustrated in the workflow below. This process is foundational for creating Schiff bases and chalcones, two classes of compounds with significant biological activity.

Caption: General workflow for synthesizing bioactive derivatives.

Part 3: Therapeutic Applications & Mechanisms of Action

The true potential of fluorinated benzaldehydes is realized in the diverse biological activities of their derivatives. The presence of fluorine is often directly implicated in their mechanism of action.

Enzyme Inhibition: The Power of Electronegativity

Fluorinated compounds are exceptionally effective as enzyme inhibitors. The electronegativity of fluorine can stabilize transition states or participate in unique binding interactions within an enzyme's active site.[11]

-

Mechanism: Fluorinated aldehydes and ketones can act as "quasi-substrate" or transition-state analogue inhibitors.[11][12] The electron-deficient carbonyl carbon is highly susceptible to nucleophilic attack by an active site residue (e.g., serine or cysteine). The attached fluorine atoms stabilize the resulting tetrahedral intermediate, effectively trapping the enzyme in an inactive covalent complex.[11] This mechanism is particularly relevant for inhibiting hydrolases like proteases and esterases.

-

Example Target - Acetylcholinesterase (AChE): Fluorinated acetophenone derivatives have been shown to be potent, time-dependent inhibitors of AChE.[12] For instance, N,N,N-trimethylammonium-m-trifluoroacetophenone inactivates AChE at nanomolar concentrations, forming a very stable enzyme-inhibitor complex.[12]

-

Example Target - Aldehyde Dehydrogenase (ALDH): ALDH enzymes, which are overexpressed in certain cancers, are responsible for oxidizing aldehydes. Benzyloxybenzaldehyde derivatives have been developed as potent and selective inhibitors of ALDH1A3, with IC50 values in the low micromolar to nanomolar range.[13][14] Fluorination of these scaffolds is a logical next step to enhance potency and metabolic stability.

Caption: Mechanism of transition-state analogue inhibition.

Anticancer Activity: Targeting Cell Proliferation and Survival

Derivatives of fluorinated benzaldehydes, particularly Schiff bases and chalcones, have demonstrated significant anticancer properties.

-

Mechanism: These compounds often exert their effects through multiple mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of microtubule polymerization, which is essential for cell division.[7] Fluorinated aminophenylhydrazines derived from benzaldehydes have been shown to induce apoptosis in lung cancer cells, confirmed by the expression of cleaved caspase-3 and morphological changes like chromatin condensation.[15]

-

Case Study - Fluorinated Schiff Bases: A Schiff base synthesized from fluorinated benzaldehydes and 2-aminophenylhydrazine showed a potent cytotoxic effect on A549 lung cancer cells, with an IC50 value of 0.64 µM.[15]

-

Case Study - Fluorinated Chalcones: Chalcones, synthesized via aldol condensation of an acetophenone and a benzaldehyde, are precursors to flavonoids and have well-documented anticancer activity.[7][16] Fluorination can enhance this activity. One photoswitchable chalcone-based microtubule inhibitor derived from a fluorinated precursor demonstrated light-dependent cytotoxicity against the PC-3 cancer cell line, with an IC50 value of 4.75 µM.[7]

Table 1: Cytotoxicity of Fluorinated Benzaldehyde Derivatives Against Cancer Cell Lines

| Compound Class | Derivative Example | Cancer Cell Line | IC50 Value (µM) | Reference |

| Schiff Base | Compound 6 (pentafluorinated) | A549 (Lung) | 0.64 | [15] |

| Chalcone | Photoswitchable Inhibitor (Z-conformer) | PC-3 (Prostate) | 4.75 | [7] |

| Chalcone | Photoswitchable Inhibitor (E-conformer) | PC-3 (Prostate) | 5.80 | [7] |

Antimicrobial Properties: Disrupting Microbial Growth

The formation of Schiff bases from fluorinated benzaldehydes is a common strategy for developing new antimicrobial agents.[8]

-

Mechanism: While the exact mechanisms can vary, these compounds are thought to interfere with essential microbial processes. The lipophilic nature imparted by the fluorine and the aromatic rings can facilitate passage through the bacterial cell wall, where the molecule can inhibit crucial enzymes or disrupt cellular integrity.

-

Case Study - Fluorinated Benzimidazoles: Benzimidazole derivatives synthesized using fluorinated phenyl groups have shown promising antimicrobial activity. The position of the fluorine atom significantly influences the activity, suggesting specific interactions with microbial targets.[17] A meta-fluorophenyl benzimidazole derivative displayed high activity against Gram-negative bacteria with a Minimum Inhibitory Concentration (MIC) of 31.25 µg/mL and against B. subtilis with a MIC of 7.81 µg/mL.[17]

Table 2: Antimicrobial Activity of Fluorinated Benzaldehyde Derivatives

| Compound Class | Derivative Example | Microbial Strain | MIC Value (µg/mL) | Reference |

| Benzimidazole | 2-(m-fluorophenyl)-derivative | B. subtilis | 7.81 | [17] |

| Benzimidazole | 2-(m-fluorophenyl)-derivative | Gram-negative bacteria | 31.25 | [17] |

Part 4: Experimental Protocols for Bioactivity Assessment

A self-validating system of protocols is essential for reliably assessing the biological potential of newly synthesized compounds. This involves a tiered screening approach, starting with broad in vitro assays and progressing to more specific mechanistic studies.

General Workflow for In Vitro Screening

Caption: A tiered workflow for in vitro bioactivity screening.

Protocol: Cell Viability Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[18] It measures the metabolic activity of cells, which corresponds to the number of viable cells.

-

Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[18]

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).

-

Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only). Incubate for the desired exposure time (e.g., 48 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol: Enzyme Inhibition Assay (ALDH Activity)

This fluorometric assay measures the activity of an ALDH enzyme by monitoring the production of NADH.[13]

-

Reagent Preparation: Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5). Prepare solutions of the ALDH enzyme, the substrate (e.g., hexanal), the cofactor NAD⁺, and the test inhibitor at various concentrations.

-

Assay Setup: In a 96-well black plate, add the assay buffer, NAD⁺, and the test inhibitor (or vehicle for control).

-

Enzyme Addition: Add the ALDH enzyme to each well to initiate the reaction mixture. Incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the substrate (hexanal) to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence (Excitation: 340 nm, Emission: 460 nm) over time (e.g., every 30 seconds for 15 minutes). The rate of fluorescence increase is directly proportional to the enzyme activity.[13]

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of enzyme activity relative to the vehicle control against the logarithm of the inhibitor concentration to determine the IC50 value.

Part 5: Conclusion and Future Perspectives

Fluorinated benzaldehydes are not merely synthetic intermediates; they are strategic precursors for developing sophisticated therapeutic agents. The deliberate incorporation of fluorine allows for the rational design of molecules with improved pharmacokinetic profiles and potent, often novel, mechanisms of action. The derivatives explored in this guide—from enzyme inhibitors to anticancer and antimicrobial compounds—highlight the immense versatility and potential of this chemical class.

Future research will likely focus on several key areas. The development of novel synthetic methodologies will provide access to more diverse and complex fluorinated scaffolds.[3][5] The structure-activity relationship (SAR) studies will continue to be refined, allowing for more precise tuning of biological activity by altering the position and number of fluorine substituents.[17][19] Furthermore, the use of the ¹⁸F isotope in fluorinated benzaldehyde derivatives opens exciting avenues for developing novel Positron Emission Tomography (PET) imaging agents for diagnostics and tracking drug distribution in vivo.[3][4] As our understanding of the subtle yet powerful effects of fluorine deepens, fluorinated benzaldehydes will undoubtedly remain at the forefront of innovation in drug discovery.

References

-

Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. (n.d.). MDPI. [Link]

-

Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020). Journal of Medicinal Chemistry. [Link]

-

Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). PMC. [Link]

-

ChemRxiv: The Preprint Server for Chemistry. (n.d.). ChemRxiv. [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). Future Journal of Pharmaceutical Sciences. [Link]

-

The Journal of Organic Chemistry. (n.d.). ACS Publications. [Link]

-

SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. (1995). Journal of Enzyme Inhibition. [Link]

- Process for the preparation of fluorobenzaldehydes. (1993).

-

Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (2021). Molecules. [Link]

-

Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. (n.d.). PMC. [Link]

-

Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. [Link]

-

Fluorobenzaldehyde. (n.d.). Wikipedia. [Link]

-

Synthesis and Applications of Selected Fluorine-Containing Fluorophores. (2021). Molecules. [Link]

-

Applications of Fluorine in Medicinal Chemistry. (2015). Journal of Medicinal Chemistry. [Link]

-

Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023). Records of Natural Products. [Link]

-

Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. (2025). RSC Advances. [Link]

-

Novel Fluorinated Benzimidazole-Based Scaffolds and their Anticancer Activity in vitro. (2016). ResearchGate. [Link]

-

Fluorinated aldehydes and ketones acting as quasi-substrate inhibitors of acetylcholinesterase. (1983). Biochemical Pharmacology. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Pharmaceuticals. [Link]

-

Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (2021). ResearchGate. [Link]

-

Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). International Journal of Molecular Sciences. [Link]

-

The Many Roles for Fluorine in Medicinal Chemistry. (n.d.). ResearchGate. [Link]

-

Fluorine: The New Kingpin of Drug Discovery. (2012). ResearchGate. [Link]

-

Enantioselective Organocatalytic α-Fluorination of Aldehydes. (2011). ResearchGate. [Link]

-

The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Formation of Bacterial Flagella. (2024). International Journal of Molecular Sciences. [Link]

-

Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum. (2019). ACS Omega. [Link]

-

Studies on fluorinated pyrimidines. III. The metabolism of 5-fluorouracil-2-C14 and 5-fluoroorotic-2-C14 acid in vivo. (1958). Cancer Research. [Link]

-

Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica. (2011). Foodborne Pathogens and Disease. [Link]

-

Applications of Fluorine in Medicinal Chemistry. (2015). PubMed. [Link]

-

Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. (2025). Loughborough University Research Repository. [Link]

-

Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. (2024). Research and Reviews: A Journal of Drug Design and Discovery. [Link]

-

Benzaldehyde: A Natural Weapon Against Cancer Resistance and Metastasis. (2025). Oncoscience. [Link]

-

Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. (2024). Current Topics in Medicinal Chemistry. [Link]

-

Synthesis of fluorinated 3-aminobenzofurans via a tandem S N Ar-cyclocondensation strategy. (2025). RSC Publishing. [Link]

-

Multicomponent Green Synthesis Involving Aryl Aldehydes and Trapped Enols: Dimerization over Cyclization. (2026). ACS Omega. [Link]

-

Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects. (2025). RSC Advances. [Link]

- Fluorinated and chlorinated benzaldehydes. (2001).

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PMC. [Link]

-

Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). (n.d.). International Journal of Multidisciplinary Research and Studies. [Link]

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 9. US5227531A - Process for the preparation of fluorobenzaldehydes - Google Patents [patents.google.com]

- 10. US6297405B1 - Fluorinated and chlorinated benzaldehydes - Google Patents [patents.google.com]

- 11. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorinated aldehydes and ketones acting as quasi-substrate inhibitors of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]

- 17. acgpubs.org [acgpubs.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Williamson Ether Synthesis of 4-(Benzyloxy)-3-fluorobenzaldehyde

This document provides an in-depth technical guide for the synthesis of 4-(benzyloxy)-3-fluorobenzaldehyde, a key intermediate in pharmaceutical and materials science research. The protocol leverages the classic Williamson ether synthesis, a robust and versatile method for forming ethers.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles, potential challenges, and troubleshooting strategies to ensure successful synthesis.

Introduction: The Significance of Fluorinated Benzaldehyde Derivatives

Fluorinated organic molecules are of paramount importance in modern drug discovery. The strategic incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[4] this compound, with its aldehyde functional group, benzyloxy protecting group, and a fluorine atom, represents a versatile building block for the synthesis of more complex, biologically active compounds.[5][6]

The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains a cornerstone of organic synthesis for the preparation of symmetrical and unsymmetrical ethers.[1][3] The reaction typically proceeds via an S_N2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide.[3][7]

Reaction Scheme and Mechanism

The synthesis of this compound is achieved through the O-alkylation of 4-hydroxy-3-fluorobenzaldehyde with benzyl bromide in the presence of a suitable base.[8]

Reaction:

4-hydroxy-3-fluorobenzaldehyde + Benzyl bromide --(Base, Solvent)--> this compound

Mechanism:

The reaction proceeds in two key steps:

-

Deprotonation: A base, typically a weak one like potassium carbonate (K₂CO₃), deprotonates the hydroxyl group of 4-hydroxy-3-fluorobenzaldehyde to form a more nucleophilic phenoxide ion.[8]

-